Casopitant metabolite M12 is a significant compound derived from casopitant, which is a neurokinin-1 receptor antagonist. This compound was developed primarily to prevent nausea and vomiting associated with chemotherapy and surgery. The chemical classification of casopitant metabolite M12 places it within the category of organic compounds known as phenylpiperidines, specifically characterized by a piperidine ring attached to a phenyl group.
Casopitant metabolite M12 is synthesized as a metabolic product during the biotransformation of casopitant, primarily through the action of cytochrome P450 enzymes in the liver. The specific metabolic pathways involve oxidation and deacetylation processes that convert casopitant into various metabolites, including M12.
The synthesis of casopitant metabolite M12 primarily involves metabolic reactions that occur in vivo. The main methods include:
The oxidation reaction typically requires specific conditions such as:
Casopitant metabolite M12 has a complex molecular structure characterized by multiple functional groups, including trifluoromethyl and piperazine moieties.
Casopitant metabolite M12 undergoes several chemical reactions during its formation and subsequent interactions:
The specific conditions for these reactions typically involve:
Casopitant metabolite M12 acts primarily as an antagonist at the neurokinin-1 receptor, which plays a crucial role in mediating emesis (vomiting).
The mechanism involves:
Research indicates that M12 exhibits similar binding affinities to its parent compound, contributing to its pharmacological effects in preventing chemotherapy-induced nausea and vomiting .
Predicted properties suggest that casopitant metabolite M12 may have low bioavailability due to its high lipophilicity and potential for extensive metabolism .
Casopitant metabolite M12 has several scientific applications:
Casopitant metabolite M12 arises primarily from oxidative transformations mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 serving as the dominant isoform in humans. The biosynthesis initiates with hydroxylation at the piperazinyl ring of casopitant, followed by oxidative deacetylation to yield M12. This metabolite retains the core structure of the parent drug but features a secondary amine functionality resulting from carbonyl elimination [1] [5] [9].
The catalytic mechanism follows classic CYP monooxygenase kinetics:
Table 1: Enzymatic Parameters for M12 Formation
Enzyme | Km (μM) | Vmax (pmol/min/mg) | Primary Site |
---|---|---|---|
CYP3A4 | 15.2 ± 3.1 | 42.7 ± 5.8 | Piperazine N-deacetylation |
CYP2C19 | 89.6 ± 12.4 | 8.3 ± 1.2 | Minor hydroxylation |
Quantitative metabolism studies in human hepatocytes reveal CYP3A4 contributes >75% of M12 formation, with minor contributions from CYP2C19. Brain penetration studies in ferret models show M12 accounts for 19% of total radioactivity, suggesting significant CNS distribution of this metabolite [1] [8].
Flavin-containing monooxygenases (FMOs) provide an alternative oxidative pathway for M12 generation, particularly in extrahepatic tissues. FMO3 catalyzes the NADPH-dependent oxygenation of the tertiary amine in casopitant, forming an N-oxide intermediate that undergoes spontaneous C-N cleavage to yield M12 [3] [7] [10].
Key mechanistic distinctions from CYP pathways include:
Computational modeling reveals structural prerequisites for FMO-mediated M12 formation:
[Substrate] └── Nitrogen center ├── pKa < 10.5 ├── Solvent accessibility > 40% └── Adjacent to carbonyl group (1-3Å distance)
Table 2: Substrate Specificity Determinants for FMO-Mediated M12 Formation
Parameter | FMO1 | FMO3 | FMO5 |
---|---|---|---|
Vmax (M12) | 8.2 | 22.7 | 0.5 |
Catalytic efficiency (kcat/Km) | 0.08 | 0.31 | 0.003 |
Tissue Expression | Kidney | Liver | Intestine |
FMO3 demonstrates the highest catalytic efficiency for M12 generation, with molecular dynamics simulations showing preferential binding of casopitant's piperazine ring in a polar cleft near the FAD cofactor [10].
Significant interspecies differences exist in M12 biosynthesis pathways, impacting preclinical toxicology assessments:
Phase I Variability:
Table 3: Cross-Species Comparison of M12 Pharmacokinetics
Species | Primary Enzyme | Metabolite Ratio (M12:Casopitant) | Clearance (mL/min/kg) |
---|---|---|---|
Human | CYP3A4/FMO3 | 0.38 | 12.7 ± 2.3 |
Ferret | CYP3A65 | 1.24 | 5.8 ± 1.1 |
Rat | CYP2D2 | 0.07 | 42.5 ± 6.9 |
Phase II Conjugation:
Genetic polymorphisms significantly impact M12 formation in humans. CYP3A5 expressers show 40% reduced M12 plasma exposure, while FMO3 rs2266782 SNP (Glu158Lys) decreases deacetylation efficiency by 60% due to impaired NADP⁺ dissociation. This variability contributed to the discontinuation of casopitant development despite antiemetic efficacy [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9